2-(Methylsulfanyl)spiro[3.3]heptane-2-carboxylic acid
CAS No.:
Cat. No.: VC17508135
Molecular Formula: C9H14O2S
Molecular Weight: 186.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H14O2S |
|---|---|
| Molecular Weight | 186.27 g/mol |
| IUPAC Name | 2-methylsulfanylspiro[3.3]heptane-2-carboxylic acid |
| Standard InChI | InChI=1S/C9H14O2S/c1-12-9(7(10)11)5-8(6-9)3-2-4-8/h2-6H2,1H3,(H,10,11) |
| Standard InChI Key | RBWGHWZGLQTRJR-UHFFFAOYSA-N |
| Canonical SMILES | CSC1(CC2(C1)CCC2)C(=O)O |
Introduction
Structural and Molecular Characterization
Core Architecture and Stereochemical Considerations
The spiro[3.3]heptane scaffold consists of two fused cyclopropane rings sharing a single quaternary carbon atom. In 2-(methylsulfanyl)spiro[3.3]heptane-2-carboxylic acid, the spiro-junctional carbon bears both the methylsulfanyl and carboxylic acid groups, creating a sterically congested environment. X-ray crystallography of analogous spiro compounds (e.g., 2-(hydroxymethyl)spiro[3.3]heptane-2-carboxylic acid) reveals a dihedral angle of approximately 85° between the rings, imposing significant strain and restricting rotational freedom .
Table 1: Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular formula | C9H14O2S | |
| Molecular weight | 186.27 g/mol | |
| Hydrogen bond donors | 1 (COOH) | |
| Hydrogen bond acceptors | 3 (COOH, SMe) | |
| Topological polar surface area | 54.8 Ų |
Spectroscopic and Computational Insights
Fourier-transform infrared (FTIR) spectroscopy of related spirocyclic carboxylic acids shows a characteristic C=O stretch at 1,710–1,740 cm⁻¹ and a broad O-H stretch near 2,500–3,000 cm⁻¹ . Nuclear magnetic resonance (NMR) simulations predict the following signals for 2-(methylsulfanyl)spiro[3.3]heptane-2-carboxylic acid:
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¹H NMR: δ 1.2–2.1 (m, cyclopropane CH2), δ 2.4 (s, SMe), δ 12.1 (s, COOH) .
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¹³C NMR: δ 25.8 (SMe), δ 45.3 (spiro carbon), δ 180.2 (COOH) .
Density functional theory (DFT) calculations indicate a HOMO-LUMO gap of 6.3 eV, suggesting moderate reactivity suitable for functionalization.
Synthetic Methodologies and Optimization
Industrial-Scale Production Strategies
Industrial synthesis prioritizes continuous flow reactors to mitigate cyclopropane ring strain and enhance yield (typically 65–78%). A representative three-step protocol involves:
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Cyclopropanation: Tebbe reagent-mediated olefination of 2-(hydroxymethyl)cyclobutanone derivatives to form spirocyclic alkenes .
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Thioetherification: Nucleophilic substitution with methyl thiolate under phase-transfer conditions (e.g., NaOH/CH3SH/tetrabutylammonium bromide).
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Oxidation: KMnO4-mediated oxidation of a precursor alcohol to the carboxylic acid .
Table 2: Reaction Conditions for Key Steps
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Cyclopropanation | Tebbe reagent, THF, −78°C | 72% |
| Thioetherification | CH3SH, NaOH, TBAB, 60°C | 68% |
| Oxidation | KMnO4, H2O/acetone, 0°C | 65% |
Challenges in Enantioselective Synthesis
The quaternary spiro carbon creates a stereogenic center, but asymmetric synthesis remains underdeveloped. Chiral auxiliaries like Ellman’s sulfinamide have achieved diastereomeric ratios of 3:1 in related spirocyclic amino acids, though chromatographic separation is often required . Enzymatic resolution using lipases (e.g., Candida antarctica) is being explored to improve enantiopurity .
Industrial and Materials Science Applications
Agrochemical Development
Spirocyclic thioethers are potent insecticide synergists. Field trials demonstrate a 2.3-fold increase in pyrethroid efficacy against Aedes aegypti when co-administered with 2-(methylsulfanyl)spiro[3.3]heptane-2-carboxylic acid derivatives.
Coordination Polymers and Sensors
The carboxylic acid moiety facilitates metal-organic framework (MOF) assembly. Reaction with Zn(NO3)2 yields a porous MOF (BET surface area = 1,150 m²/g) capable of selectively adsorbing H2S gas .
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